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Compound of Interest

Compound Name: Carboxyamidotriazole Orotate

Cat. No.: B1684363 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the dose-limiting toxicities (DLTs) of

Carboxyamidotriazole Orotate (CTO) observed in phase I clinical trials. The information is

presented in a question-and-answer format, supplemented with troubleshooting guides,

detailed experimental protocols, and data summaries to assist in experimental design and

interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carboxyamidotriazole Orotate (CTO)?

A1: Carboxyamidotriazole Orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI).

Its primary mechanism of action is the inhibition of non-voltage-operated calcium channels.

This inhibition blocks both the influx of extracellular calcium (Ca2+) into cells and the release of

Ca2+ from intracellular stores, thereby disrupting calcium channel-mediated signal

transduction.[1] This disruption modulates multiple downstream signaling pathways involved in

cell proliferation, angiogenesis, and invasion, including VEGF and PI3K signaling.[1]

Q2: What is the established Maximum Tolerated Dose (MTD) for CTO as a monotherapy?

A2: In a phase I trial involving patients with advanced solid tumors (NCT01107522), the

Maximum Tolerated Dose (MTD) for CTO monotherapy was determined to be 427 mg/m²/day.

[2]
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Q3: What are the primary Dose-Limiting Toxicities (DLTs) observed with CTO monotherapy?

A3: The primary dose-limiting toxicity (DLT) identified in the phase I monotherapy trial

(NCT01107522) was Grade 3 fatigue, which occurred at the 427 mg/m²/day dose level.[2]

Another DLT of grade 3 creatine kinase elevation was observed in one patient at the 555

mg/m² dose level.

Q4: What DLTs have been observed when CTO is used in combination with other agents?

A4: In a phase 1 trial of CTO in combination with bevacizumab for recurrent malignant glioma,

a dose-limiting toxicity of Grade 3 fatigue and hypertension was observed in one of three

patients at a CTO dose of 293 mg/m²/day.[3]

Q5: What were the most common non-dose-limiting adverse events reported in CTO phase I

trials?

A5: The most frequently reported non-dose-limiting adverse events (Grade 1 and 2) in the

monotherapy trial were fatigue, nausea, vomiting, and dizziness. In a combination trial with

temozolomide, the most common treatment-related adverse events were fatigue, nausea,

constipation, and hypophosphatemia.[4]

Troubleshooting Guides
Issue: Unexpectedly high levels of fatigue observed in an animal model at a dose equivalent

lower than the established MTD.

Possible Cause 1: Species-specific differences in metabolism and toxicity. Pharmacokinetic

and pharmacodynamic profiles can vary significantly between species.

Troubleshooting Step: Conduct a thorough literature review of CTO or CAI studies in the

specific animal model being used. If data is unavailable, consider a pilot dose-escalation

study in that model to establish a tolerable dose range.

Possible Cause 2: Formulation or vehicle effects. The formulation and vehicle used to

administer CTO can impact its bioavailability and toxicity profile.
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Troubleshooting Step: Ensure the formulation and vehicle are consistent with those used

in the cited clinical trials. If a different formulation is necessary, its impact on CTO's

properties should be characterized.

Possible Cause 3: Confounding factors in the experimental model. Underlying health

conditions or co-administered substances in the animal model could potentiate the toxic

effects of CTO.

Troubleshooting Step: Review the health status of the animals and any other substances

they are receiving. Consider a control group receiving only the vehicle to isolate the effects

of CTO.

Issue: Difficulty in correlating in vitro IC50 values with in vivo efficacy and toxicity.

Possible Cause: Discrepancy between in vitro and in vivo drug exposure. The concentration

of CTO that reaches the tumor tissue in vivo can be influenced by factors such as protein

binding, metabolism, and tumor perfusion, which are not fully replicated in in vitro models.

Troubleshooting Step: Whenever possible, measure the plasma and tumor concentrations

of CTO in the animal model to establish a pharmacokinetic/pharmacodynamic (PK/PD)

relationship. This can help bridge the gap between in vitro and in vivo findings. The

metabolite of CTO, CAI, has a half-life of approximately 55 hours, and steady-state plasma

levels are achieved by day 12.[2]

Data Presentation
Table 1: Dose-Limiting Toxicities of Carboxyamidotriazole Orotate (CTO) in Phase I

Monotherapy Trial (NCT01107522)

Dose Level
(mg/m²/day)

Number of Patients DLTs Observed Nature of DLT

219 Not specified 1 Grade 3 Fatigue

427 Not specified 1 Grade 3 Fatigue

555 Not specified 1
Grade 3 Creatine

Kinase Elevation
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Data synthesized from available publications on the NCT01107522 trial. The exact number of

patients per cohort was not consistently available in the reviewed literature.

Table 2: Selected Grade 3 Treatment-Related Adverse Events in CTO Monotherapy Trial

(NCT01107522)

Adverse Event Percentage of Patients

Fatigue 5.0%

Diarrhea 2.5%

Lymphopenia 2.5%

Transient Creatine Phosphokinase (CPK)

elevation
2.5%

Forty-four patients were evaluable for safety. No Grade 4 or 5 toxicities were reported.[2]

Table 3: Dose-Limiting Toxicities of Carboxyamidotriazole Orotate (CTO) in Combination with

Bevacizumab

CTO Dose Level
(mg/m²/day)

Number of Patients
in Cohort

DLTs Observed Nature of DLT

293 3 1
Grade 3 Fatigue and

Hypertension

Data from a phase 1 trial in patients with recurrent malignant glioma post-bevacizumab failure.

[3]

Experimental Protocols
Protocol: Phase I Monotherapy Dose-Escalation Study of CTO in Advanced Solid Tumors

(Adapted from NCT01107522)

Study Design: A standard 3+3 Phase I dose-escalation design was employed.[2]
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Patient Population: Eligible patients had advanced or metastatic treatment-refractory solid

tumors with adequate organ function.

Dosing Schedule: CTO was administered orally once daily. The starting dose was 50

mg/m²/day, with subsequent cohorts receiving dose escalations of 30% to 100%.[2]

DLT Definition: A Dose-Limiting Toxicity was defined as any of the following adverse events

occurring within the first cycle of treatment and considered at least possibly related to the

study drug:

Grade 3 or higher non-hematologic toxicity (excluding alopecia, and nausea/vomiting or

diarrhea that is controlled with maximal medical therapy).

Grade 4 neutropenia lasting more than 5 days.

Grade 3 febrile neutropenia.

Grade 4 thrombocytopenia.

Toxicity Assessment: The severity of adverse events was graded according to the National

Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) version

4.0.[2]
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Caption: CTO inhibits calcium channels, disrupting downstream signaling pathways.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1684363?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Advanced Solid Tumors)

Enrollment into
Dose Cohort (3-6 patients)

CTO Administration
(Once Daily, 28-day cycle)

DLT Assessment
(First Cycle)

No DLT Observed

 0/3 or 1/6 patients

DLT Observed

 ≥1/3 or ≥2/6 patients

Dose Escalation
in New Cohort

Expand Cohort
at Current Dose MTD Determined

 If ≥2/6 patients
experience DLT

Click to download full resolution via product page

Caption: Standard 3+3 dose-escalation design for CTO phase I trials.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/carboxyamidotriazole-orotate
https://www.researchgate.net/publication/275333190_Effect_of_Carboxyamidotriazole_Orotate_a_Modulator_of_Calcium-Dependent_Signaling_Pathways_on_Advanced_Solid_Tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217827/
https://pubmed.ncbi.nlm.nih.gov/29683790/
https://pubmed.ncbi.nlm.nih.gov/29683790/
https://pubmed.ncbi.nlm.nih.gov/29683790/
https://www.benchchem.com/product/b1684363#dose-limiting-toxicities-of-carboxyamidotriazole-orotate-in-phase-i-trials
https://www.benchchem.com/product/b1684363#dose-limiting-toxicities-of-carboxyamidotriazole-orotate-in-phase-i-trials
https://www.benchchem.com/product/b1684363#dose-limiting-toxicities-of-carboxyamidotriazole-orotate-in-phase-i-trials
https://www.benchchem.com/product/b1684363#dose-limiting-toxicities-of-carboxyamidotriazole-orotate-in-phase-i-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684363?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

